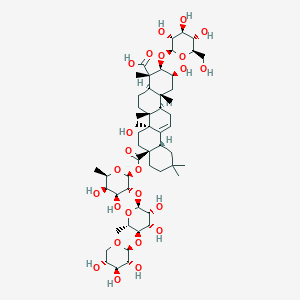
1,3,5-Tris(azidométhyl)-2,4,6-triéthylbenzène
Vue d'ensemble
Description
1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene: is an organic compound characterized by the presence of three azidomethyl groups and three ethyl groups attached to a benzene ring
Applications De Recherche Scientifique
Chemistry: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry .
Biology and Medicine:
Industry: In materials science, the compound can be used to create polymers and other materials with specific properties, such as enhanced stability or reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene typically involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azide groups .
Industrial Production Methods: While specific industrial production methods for 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene can undergo various chemical reactions, including:
Click Chemistry: The azide groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing azides to amines.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed:
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of azides.
Substituted Derivatives: Formed via nucleophilic substitution.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene primarily involves the reactivity of its azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings, which can enhance the stability and functionality of the resulting molecules . The azide groups can also be reduced to amines, which can participate in further chemical reactions to form various derivatives.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(azidomethyl)benzene: Similar structure but lacks the ethyl groups, making it less sterically hindered.
1,3,5-Triazine Derivatives: These compounds also contain azide groups and can undergo similar reactions, but they have a different core structure (triazine ring instead of benzene).
Uniqueness: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is unique due to the presence of both azidomethyl and ethyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The ethyl groups provide steric hindrance, which can affect the compound’s behavior in various reactions compared to its non-ethylated counterparts .
Propriétés
IUPAC Name |
1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N9/c1-4-10-13(7-19-22-16)11(5-2)15(9-21-24-18)12(6-3)14(10)8-20-23-17/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTFAMQIFWUARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448584 | |
| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190779-62-5 | |
| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190779-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE](/img/structure/B65727.png)

![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)

![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)





![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)


